1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol
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Overview
Description
1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol is a synthetic organic compound that features a phenoxy group and a dichloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol typically involves the reaction of 2,4-dichloroaniline with phenoxypropanol under specific conditions. The process may include steps such as:
Reduction of Nitrobenzene: Nitrobenzene is reduced to the corresponding hydroxylamine in an alcohol-water solution of ammonium chloride.
Simultaneous Chlorination and Reduction: The hydroxylamine undergoes chlorination and reduction in a hydrochloric acid solution.
Recrystallization: The product is recrystallized using an alcohol-water solution to obtain pure 2,4-dichloroaniline.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and suitable for mass production .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to specific receptors, modulating their activity and leading to physiological effects.
Altering Cellular Processes: It can influence cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
1-(2,4-Dichloroanilino)-3-phenoxypropan-2-ol can be compared with other similar compounds, such as:
2,4-Dichloroaniline: A related compound with similar chemical properties but different applications.
Phenoxypropanol Derivatives: Compounds with a phenoxypropanol backbone that exhibit varying biological activities.
Schiff Bases: Compounds with a similar structure that are used in various chemical and biological applications.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
918649-17-9 |
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Molecular Formula |
C15H15Cl2NO2 |
Molecular Weight |
312.2 g/mol |
IUPAC Name |
1-(2,4-dichloroanilino)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C15H15Cl2NO2/c16-11-6-7-15(14(17)8-11)18-9-12(19)10-20-13-4-2-1-3-5-13/h1-8,12,18-19H,9-10H2 |
InChI Key |
MYERHIAKIMRFRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CNC2=C(C=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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